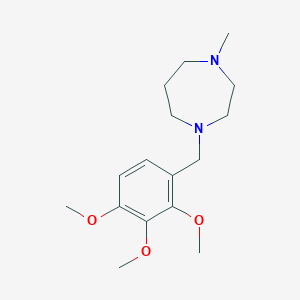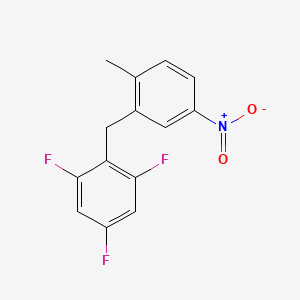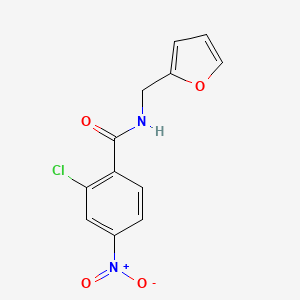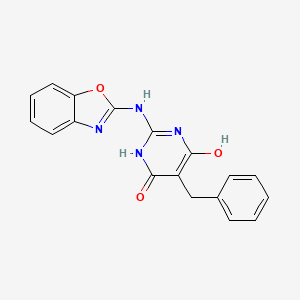![molecular formula C20H23N3O7 B5740827 3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide, also known as NTBC, is a small molecule inhibitor that has been widely used in scientific research for the treatment of hereditary tyrosinemia type 1 (HT1). HT1 is a rare metabolic disorder characterized by the deficiency of fumarylacetoacetate hydrolase (FAH) enzyme, which leads to the accumulation of toxic metabolites in the liver. NTBC has been shown to improve the symptoms of HT1 by inhibiting the production of toxic metabolites, making it an important tool for studying the disease and developing new treatments.
Wirkmechanismus
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide acts as a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA). Inhibition of HPPD leads to a decrease in the production of toxic metabolites that accumulate in HT1 patients, thereby improving their symptoms.
Biochemical and physiological effects:
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been shown to improve liver function and reduce the accumulation of toxic metabolites in HT1 patients. It has also been shown to reduce the risk of liver cancer in HT1 patients and improve their quality of life. In addition, 3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide is a highly specific and potent inhibitor of HPPD, making it an ideal tool for studying the biochemical and physiological effects of FAH deficiency. However, its use in lab experiments is limited by its high cost and potential toxicity at high doses. In addition, the long-term effects of 3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide on liver function and other organs are still not fully understood.
Zukünftige Richtungen
Future research on 3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide should focus on developing new treatments for HT1 that are more effective and have fewer side effects. This could involve the development of alternative inhibitors of HPPD or the use of gene therapy to restore FAH activity in HT1 patients. In addition, 3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide could be further studied for its potential therapeutic effects in other diseases, such as cancer, diabetes, and neurodegenerative disorders.
Synthesemethoden
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process involving the reaction of 3-nitrophthalic anhydride with 3,4,5-triethoxybenzoic acid, followed by the addition of a carboximidamide group. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been extensively used in scientific research to study the biochemical and physiological effects of FAH deficiency and to develop new treatments for HT1. It has also been used to study the role of tyrosine metabolism in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,4,5-triethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O7/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)20(24)30-22-19(21)13-8-7-9-15(10-13)23(25)26/h7-12H,4-6H2,1-3H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIDIILGIYAXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)

![6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5740774.png)








![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5740821.png)
![2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5740837.png)
![methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5740846.png)